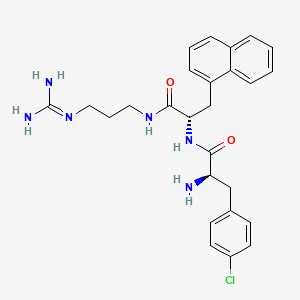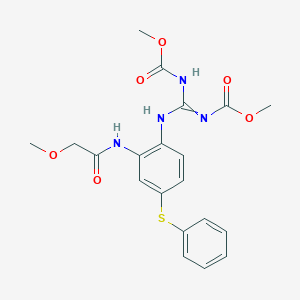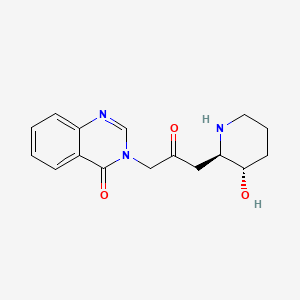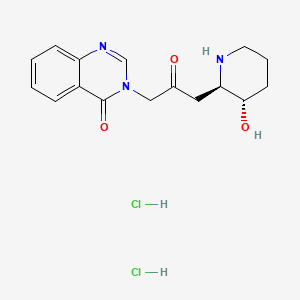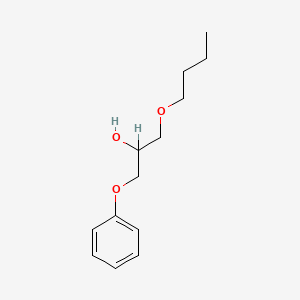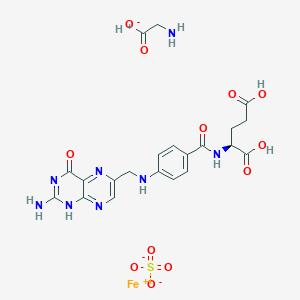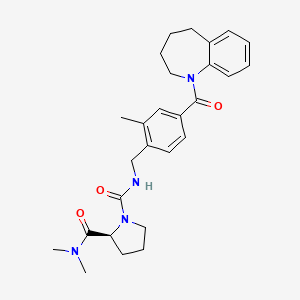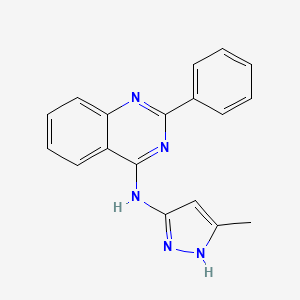
N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine
Übersicht
Beschreibung
“N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine” is a complex organic compound that contains several functional groups. It has a pyrazole ring, which is a type of aromatic heterocycle, attached to a quinazoline, another type of heterocyclic compound. The presence of these functional groups could potentially give this compound interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole and quinazoline rings. One possible method could be the condensation of an appropriate 2-aminobenzylamine with a 5-methyl-1H-pyrazole-3-carboxylic acid derivative .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and quinazoline rings. These rings are likely to be planar due to the presence of conjugated pi bonds. The exact geometry would depend on the specific substituents and their positions .Chemical Reactions Analysis
As a complex organic molecule, “N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine” could potentially undergo a variety of chemical reactions. The presence of the amine group could make it a potential nucleophile, while the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the presence of polar groups, while its melting and boiling points would depend on the strength of intermolecular forces .Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
The compound is being studied in the field of oncology research , specifically in the treatment of Merkel cell carcinoma (MCC) .
Summary of the Application
The compound, also referred to as 4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone (PHT) , has been found to inhibit the growth of MCC cells by repressing the transcription of T antigens (TA), which are virus-encoded proteins that MCC cells depend on .
Methods of Application or Experimental Procedures
The researchers identified PHT as a compound that inhibits the growth of MCC cells by screening a kinase inhibitor library for compounds that repress the growth of these cells specifically by inhibiting TA transcription .
Results or Outcomes
The researchers found that PHT represses the growth of MCC cells in vitro specifically by inhibiting TA transcription . They also found that this repression is not caused by the inhibition of Aurora kinase A, as was previously reported. Instead, they suggest that PHT has an unreported inhibitory activity against glycogen synthase kinase 3 (GSK3), a kinase known to function in promoting TA transcription .
Application in Antibacterial Research
Specific Scientific Field
This compound is being studied in the field of antibacterial research .
Summary of the Application
The compound is used in the synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via the Suzuki Miyaura reaction . These benzamides have shown antibacterial activity against clinically isolated NDM-1-positive bacteria .
Methods of Application or Experimental Procedures
The researchers synthesized the target pyrazole amide derivatives in moderate to excellent yield via Palladium catalyzed Suzuki cross-coupling .
Results or Outcomes
The synthesized pyrazole amide derivatives showed potential against New Delhi metallo-b-lactamase-1 (NDM-1) producing bacteria .
Application in Organic Synthesis
Specific Scientific Field
This compound is being used in the field of organic synthesis .
Summary of the Application
The compound is used in the synthesis of 4,4′-(phenylmethylene)bis(1H-pyrazol-5-ol)-3-carboxylates .
Methods of Application or Experimental Procedures
The synthesis was achieved by the reaction of the compound with dimethyl acetylenedicarboxylate and aromatic aldehydes using nano-NiZr4(PO4)6 as a reusable catalyst in water at 60 °C .
Results or Outcomes
The synthesis resulted in 4,4′-(phenylmethylene)bis(1H-pyrazol-5-ol)-3-carboxylates in 80–94% yields .
Application in Antifungal Research
Specific Scientific Field
This compound is being studied in the field of antifungal research .
Summary of the Application
The compound is used in the synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via the Suzuki Miyaura reaction . These benzamides have shown antifungal activity against clinically isolated fungi .
Methods of Application or Experimental Procedures
The researchers synthesized the target pyrazole amide derivatives in moderate to excellent yield via Palladium catalyzed Suzuki cross-coupling .
Results or Outcomes
The synthesized pyrazole amide derivatives showed potential against clinically isolated fungi .
Application in Antitubercular Research
Specific Scientific Field
This compound is being used in the field of antitubercular research .
Summary of the Application
The compound is used in the synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via the Suzuki Miyaura reaction . These benzamides have shown antitubercular activity against clinically isolated Mycobacterium tuberculosis .
Methods of Application or Experimental Procedures
The researchers synthesized the target pyrazole amide derivatives in moderate to excellent yield via Palladium catalyzed Suzuki cross-coupling .
Results or Outcomes
The synthesized pyrazole amide derivatives showed potential against clinically isolated Mycobacterium tuberculosis .
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
404828-08-6 |
|---|---|
Produktname |
N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine |
Molekularformel |
C18H15N5 |
Molekulargewicht |
301.3 g/mol |
IUPAC-Name |
N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine |
InChI |
InChI=1S/C18H15N5/c1-12-11-16(23-22-12)20-18-14-9-5-6-10-15(14)19-17(21-18)13-7-3-2-4-8-13/h2-11H,1H3,(H2,19,20,21,22,23) |
InChI-Schlüssel |
JYCUVOXSZBECAY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC(=NN1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
GSK3i XIII; GSK3i-XIII; GSK3iXIII; GSK3 inhibitor XIII; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



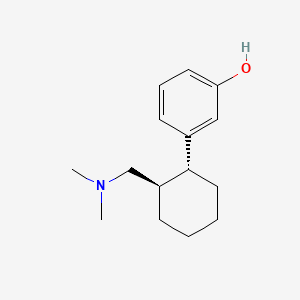
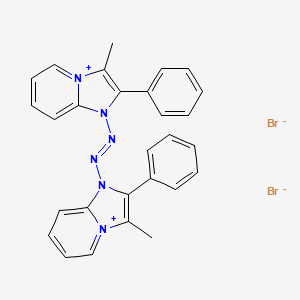
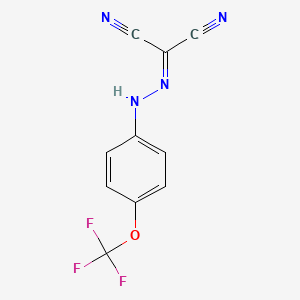
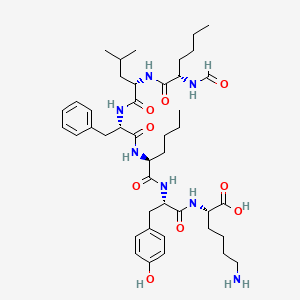
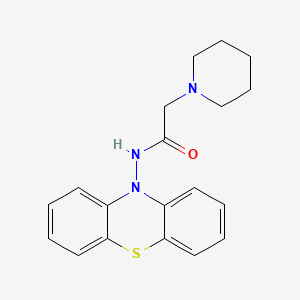
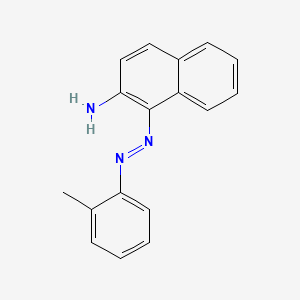
![3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1672318.png)
